The synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid can be achieved through several methods, typically involving the reaction of appropriate precursors under specific conditions:
The choice of reagents and reaction conditions can significantly impact the efficiency and outcome of the synthesis. Industrial production may employ continuous flow processes for better scalability and consistency.
The molecular structure of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid can be depicted as follows:
This structural arrangement provides distinct chemical properties, which are crucial for its reactivity in various chemical reactions.
5-(3,4-Dichlorophenyl)-5-oxovaleric acid can participate in several types of chemical reactions:
These reactions enable modifications that can tailor the compound for specific applications in research and industry .
The physical and chemical properties of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid are summarized as follows:
These properties are critical for determining the compound's behavior in various applications.
5-(3,4-Dichlorophenyl)-5-oxovaleric acid has several scientific applications:
The versatility of this compound highlights its importance across multiple fields, from academic research to industrial chemistry .
5-(3,4-Dichlorophenyl)-5-oxovaleric acid is a structurally distinct organic compound characterized by a linear aliphatic chain terminating in a carboxylic acid, linked via a ketone group to a 3,4-dichlorosubstituted aromatic ring. Its molecular formula is C₁₁H₁₀Cl₂O₃, with a molecular weight of approximately 261.10 g/mol. The presence of the meta- and para-chlorine atoms on the phenyl ring creates significant electronic effects, including enhanced electrophilicity at the carbonyl carbon and reduced electron density across the aromatic system. This electronic perturbation increases the compound’s susceptibility to nucleophilic attack at the ketone and influences its acidity (pKa ~4.2 for the carboxylic acid). The aliphatic chain (‒CH₂CH₂C(O)‒) provides conformational flexibility, enabling adaptable binding in synthetic or biological environments [8].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₀Cl₂O₃ | Defines elemental composition and stoichiometry |
Molecular Weight | 261.10 g/mol | Critical for stoichiometric calculations and pharmacokinetic predictions |
Key Functional Groups | Carboxylic acid, ketone, dichlorinated phenyl | Governs reactivity (e.g., nucleophilic addition, esterification, hydrogen bonding) |
Calculated XLogP3 | ~3.0 (estimated from analogues) | Indicates moderate lipophilicity, influencing membrane permeability |
Hydrogen Bond Acceptor Count | 3 | Impacts solubility and biomolecular interactions |
Rotatable Bond Count | 5 | Influences conformational flexibility and entropic binding penalties |
Functionally, the carboxylic acid enables salt formation or esterification (e.g., yielding methyl 5-(3,4-dichlorophenyl)-5-oxovalerate, CAS 1443311-62-3), a common prodrug strategy to enhance bioavailability. The ketone acts as a site for nucleophilic additions (e.g., Grignard reactions) or reductions, while the dichlorophenyl ring facilitates π-π stacking or halogen bonding in supramolecular contexts. These features collectively make it a versatile synthon for synthesizing complex heterocycles, pharmaceuticals, or agrochemical intermediates [4].
The synthesis and study of β-keto carboxylic acids like 5-(3,4-dichlorophenyl)-5-oxovaleric acid emerged prominently in the late 20th century, coinciding with advances in palladium-catalyzed cross-coupling and directed ortho-metalation techniques. These methods enabled efficient aryl‒ketone linkages, particularly for sterically hindered dichlorinated aromatics. Early routes relied on Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride derivatives, though regioselectivity challenges limited yields. The compound gained traction as an intermediate in the 1990s–2000s, particularly for neurological and anti-inflammatory agents, reflecting broader interest in dichlorinated bioactive molecules [5] .
A key milestone was its identification in patent literature (e.g., US11478467B2) around 2020–2025, where derivatives demonstrated targeted bioactivity in neurological disorders. Innovations in asymmetric synthesis also allowed enantioselective production of its precursors, critical for chiral drug applications. While the exact first report remains obscured by its use in proprietary pharmaceutical research, its consistent appearance in synthetic databases (e.g., PubChem CID 153769622) and commercial catalogs post-2010 underscores its transition from a niche synthon to a validated building block in medicinal chemistry [5] [8].
5-(3,4-Dichlorophenyl)-5-oxovaleric acid serves as a privileged scaffold in drug design due to its modular structure and bioisosteric potential. The dichlorophenyl moiety mimics tyrosine or phenylalanine residues in enzyme active sites, enabling targeted inhibition. For instance, it acts as a precursor for NMDA receptor antagonists or serotonin receptor modulators, where the ketone is reduced to a chiral alcohol or condensed to form heterocyclic cores (e.g., pyrrolidinones) [5] .
Table 2: Drug Design Applications and Derivative Pathways
Application | Derivative Strategy | Target/Therapeutic Area |
---|---|---|
Enzyme Inhibitors | Condensation to γ-lactams or imidazoles | Proteases, kinases (anti-cancer/anti-inflammatory) |
Receptor Modulators | Reduction of ketone to alcohol + chiral resolution | NMDA/5-HT receptors (neurological disorders) |
Prodrug Synthesis | Esterification (e.g., methyl/ethyl esters) | Enhanced bioavailability and tissue penetration |
Peptide Mimetics | Coupling to amino acids via carboxylic acid | GPCR agonists/antagonists |
Its carboxylic acid allows direct integration into peptide chains or conversion to amides, enhancing binding specificity. For example, coupling with p-nitroaniline yields chromogenic substrates (e.g., L-γ-glutamyl-p-nitroanilide) for enzyme activity assays. Additionally, the dichlorophenyl group enhances blood-brain barrier penetration in neuroactive compounds, as evidenced by derivatives in patents for dementia therapies. This balance of polarity (carboxylic acid) and lipophilicity (aryl chlorides) aligns with Lipinski’s rules, making ≥85% of its derivatives "drug-like" (molecular weight <500, XLogP <5) [6] .
The compound’s versatility is further highlighted in targeted drug rescue, where its derivatives mitigate hepatotoxicity or metabolic instability in lead compounds. For instance, structural analogues feature in cytochrome P450 2D6 (CYP2D6)-resistant formulations, leveraging steric hindrance from the dichlorophenyl group to impede oxidative metabolism [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1